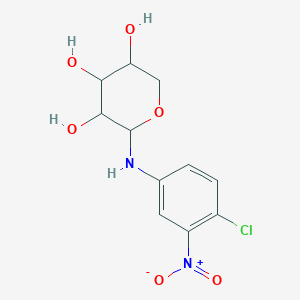
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4'-octylbiphenyl-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes an anthraquinone core, a biphenyl group, and an octyl chain. Anthraquinone derivatives are known for their diverse applications in various fields, including dye manufacturing, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide typically involves multiple steps. One common method involves the reaction of 1-aminoanthraquinone with 4’-octylbiphenyl-4-carboxylic acid chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form quinone derivatives.
Reduction: Reduction of the anthraquinone core can yield hydroquinone derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone-2-carboxylic acid, while reduction can produce anthrahydroquinone derivatives.
Aplicaciones Científicas De Investigación
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting its structure and inhibiting replication. Additionally, it can inhibit the activity of topoisomerase enzymes, leading to the accumulation of DNA breaks and cell death. The biphenyl and octyl groups enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar anthraquinone derivative with a methylbenzamide group.
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Another anthraquinone derivative with an acetamide group.
Uniqueness
N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-octylbiphenyl-4-carboxamide is unique due to its combination of an anthraquinone core, a biphenyl group, and an octyl chain. This unique structure imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for diverse chemical modifications, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C35H33NO4 |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
N-(4-hydroxy-9,10-dioxoanthracen-1-yl)-4-(4-octylphenyl)benzamide |
InChI |
InChI=1S/C35H33NO4/c1-2-3-4-5-6-7-10-23-13-15-24(16-14-23)25-17-19-26(20-18-25)35(40)36-29-21-22-30(37)32-31(29)33(38)27-11-8-9-12-28(27)34(32)39/h8-9,11-22,37H,2-7,10H2,1H3,(H,36,40) |
Clave InChI |
XTDCAZDBKOBLCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)O)C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11710593.png)

![4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11710603.png)

![N'~1~-[(2-methylphenyl)sulfonyl]-N'~2~-(pyridin-2-yl)ethanedihydrazide](/img/structure/B11710611.png)
![1-(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11710616.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11710621.png)
![{(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11710622.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11710626.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B11710645.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)
![6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11710674.png)
![2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)
![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)
